Cas no 893979-02-7 (N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide)

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a synthetic organic compound featuring a fused imidazothiazole core linked to a phenylacetamide moiety via a phenoxy bridge. Its structural complexity confers potential bioactivity, particularly in medicinal chemistry applications. The imidazothiazole scaffold is known for its pharmacological relevance, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory properties. The compound’s design allows for selective interactions with biological targets, enhancing its utility in drug discovery. Its synthetic route is optimized for scalability and purity, ensuring reproducibility in research settings. The presence of both aromatic and heterocyclic components suggests favorable binding affinity and metabolic stability, making it a promising candidate for further pharmacological evaluation.
N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide structure
893979-02-7 structure
Product Name:N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide
CAS No:893979-02-7
MF:C20H17N3O2S
MW:363.432883024216
CID:6134483
PubChem ID:7151269
Update Time:2025-11-01

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide
    • Acetamide, N-[3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-2-phenoxy-
    • SR-01000018877-1
    • SR-01000018877
    • N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide
    • N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
    • AKOS002046943
    • N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
    • 893979-02-7
    • F1897-0218
    • Inchi: 1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-6-5-7-16(10-15)21-19(24)12-25-17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,21,24)
    • InChI Key: PZYAZZHRPHOGKE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=CN3C(C)=CSC3=N2)=C1)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 363.10414797g/mol
  • Monoisotopic Mass: 363.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 83.9Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 13.17±0.70(Predicted)

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide Pricemore >>

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Additional information on N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide: An Overview of CAS No. 893979-02-7

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS No. 893979-02-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3-methylimidazo[2,1-b][1,3]thiazol-6-yl moiety and a 2-phenoxyacetamide group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is particularly noteworthy due to its ability to interact with various biological targets. The imidazothiazole core is a common scaffold in many bioactive molecules, often associated with potent and selective pharmacological properties. The presence of the phenoxyacetamide group further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide exhibits significant anti-inflammatory and analgesic properties. These findings suggest that the compound could be a promising lead for the development of new treatments for inflammatory diseases and pain management.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These results indicate that the compound may have a role in cancer therapy, particularly in combination with other anticancer drugs.

The pharmacokinetic properties of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide have also been studied extensively. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful drug candidate. Furthermore, the compound has demonstrated low toxicity in preclinical models, suggesting a favorable safety profile.

In terms of synthetic methodology, the preparation of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves several well-established chemical reactions. The synthesis typically begins with the formation of the imidazothiazole core through a series of condensation and cyclization reactions. The subsequent attachment of the phenoxyacetamide group is achieved through amide bond formation using standard coupling reagents such as EDCI or HATU.

The potential applications of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide extend beyond its direct therapeutic uses. The compound can also serve as a valuable tool in chemical biology research. Its unique structure and biological activities make it an excellent probe for studying receptor-ligand interactions and signaling pathways involved in inflammation and cancer.

In conclusion, N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS No. 893979-02-7) is a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and possible applications in medicine. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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